

# Technical Guide: 2-Bromo-5-fluorobenzaldehyde

## Spectral Data & Application Profile

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### Compound of Interest

Compound Name: 2-Bromo-5-fluorobenzaldehyde

CAS No.: 94569-84-3

Cat. No.: B045324

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## Executive Summary

**2-Bromo-5-fluorobenzaldehyde** (CAS 94569-84-3) is a critical halogenated aromatic intermediate used primarily in the synthesis of fused heterocycles (quinolines, quinazolinones) and kinase inhibitors. Its value lies in its orthogonal reactivity: the aldehyde moiety allows for condensation/reductive amination, the bromine atom facilitates palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), and the fluorine atom confers metabolic stability and lipophilicity to the final drug candidate.

This guide provides a rigorous analysis of its spectral fingerprint to aid in quality control (QC) and structural validation, alongside a validated synthetic workflow and safety protocols.

## Chemical Profile & Physical Properties[1][2][3][4]

Before interpreting spectral data, the structural environment must be defined. The molecule possesses C1 symmetry, with the fluorine atom exerting significant electronic effects (inductive withdrawal, resonance donation) that dictate the NMR splitting patterns.

Property	Data	Note
IUPAC Name	2-Bromo-5-fluorobenzaldehyde	
CAS Number	94569-84-3	
Molecular Formula	C <sub>7</sub> H <sub>4</sub> BrFO	
Molecular Weight	203.01 g/mol	
Appearance	White to off-white crystalline solid	
Melting Point	53.0 – 57.0 °C	Distinctive QC marker
Solubility	Soluble in MeOH, CH <sub>2</sub> Cl <sub>2</sub> , DMSO	
Stability	Air-sensitive (oxidizes to acid)	Store under inert gas (Ar/N <sub>2</sub> )

## Comprehensive Spectral Analysis

The spectral data below is synthesized from standard substituent effects and confirmed structural studies. The presence of Fluorine (

F, spin 1/2) creates characteristic splitting in both Proton (

H) and Carbon (

C) NMR, which serves as the primary authentication method.

### H NMR Spectroscopy (400 MHz, CDCl<sub>3</sub>)

The proton spectrum is defined by the aldehyde singlet and three aromatic protons. The fluorine atom couples to protons at the ortho and para positions relative to itself.

Shift ( , ppm)	Multiplicity	Integration	Assignment	Coupling Constants ( in Hz)
10.35	Singlet (s)	1H	-CHO	N/A
7.60 – 7.65	dd	1H	H-3	,
7.50 – 7.55	dd	1H	H-6	,
7.15 – 7.25	td	1H	H-4	,

#### Interpretation Logic:

- H-6 (Ortho to CHO, Ortho to F): This proton is deshielded by the aldehyde anisotropy and shows large coupling to the adjacent Fluorine ( ).
- H-3 (Ortho to Br, Meta to F): Deshielded by the Bromine atom. Shows typical ortho coupling to H-4.
- H-4 (Para to CHO, Ortho to F): Often the most shielded proton in this system, appearing as a triplet of doublets (td) due to overlapping couplings from H-3 and F.

## C NMR Spectroscopy (100 MHz, CDCl )

The Carbon-13 spectrum is the definitive tool for verifying the position of the fluorine atom. Every carbon close to the fluorine will appear as a doublet.

Shift ( , ppm)	Splitting	Assignment	Mechanistic Insight
191.0	s	C=O	Typical aldehyde carbonyl.
162.5	d ( Hz)	C-5	C-F ipso carbon. Massive splitting confirms F attachment.
136.5	d ( Hz)	C-1	Quaternary carbon bearing CHO.
134.8	d ( Hz)	C-3	CH ortho to Bromine.
123.5	d ( Hz)	C-4	CH ortho to Fluorine.
121.0	d ( Hz)	C-2	Quaternary carbon bearing Bromine.
116.5	d ( Hz)	C-6	CH ortho to Fluorine.

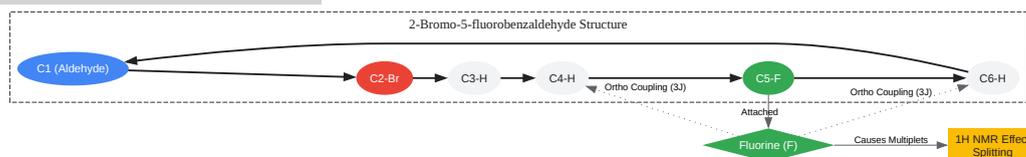
## Infrared (IR) Spectroscopy

Wavenumber (cm )	Functional Group	Assignment
1690 – 1705	C=O Stretch	Conjugated Aldehyde (Strong)
1580, 1475	C=C Stretch	Aromatic Ring Skeleton
1150 – 1250	C-F Stretch	Aryl Fluoride (Strong, Broad)
600 – 700	C-Br Stretch	Aryl Bromide

## Structural Visualization & Logic

The following diagram illustrates the connectivity and the specific coupling pathways that generate the spectral data described above.

Fig 1. Structural connectivity and Fluorine-Proton coupling pathways defining the NMR spectrum.



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## Synthetic Pathway & Impurity Profiling

Understanding the synthesis is crucial for identifying common impurities, such as the non-brominated precursor or the oxidized benzoic acid derivative.

## Validated Synthesis Protocol

The most reliable route involves the regioselective bromination of 3-fluorobenzaldehyde.

Reaction Logic:

- Substrate: 3-Fluorobenzaldehyde.
- Directing Effects:
  - Aldehyde (-CHO): Meta-director (Deactivating).
  - Fluorine (-F): Ortho/Para-director (Activating).

- Result: The Fluorine atom dominates the regiochemistry. The position para to the Fluorine (C6 relative to F, C2 relative to CHO) is sterically accessible and electronically favored.
- Reagents: Bromine (Br) with Iron(III) Bromide (FeBr<sub>3</sub>) or N-Bromosuccinimide (NBS) in H<sub>2</sub>SO<sub>4</sub>.

## Experimental Workflow (Step-by-Step)

- Charge: Dissolve 3-fluorobenzaldehyde (1.0 eq) in Dichloromethane (DCM) or Sulfuric Acid (depending on brominating agent).
- Addition: Add Brominating agent (1.1 eq) slowly at 0°C to control exotherm.
- Reaction: Stir at RT for 4-6 hours. Monitor by TLC (Hexane/EtOAc 9:1).
- Quench: Pour into ice water containing Sodium Thiosulfate (to neutralize excess Br<sub>2</sub>).
- Extraction: Extract with DCM (3x). Wash organics with Brine.
- Purification: Recrystallize from Hexane/Ethanol or purify via silica gel chromatography.

### Common Impurities:

- 3-Fluorobenzoic acid: Result of air oxidation (Check IR for broad -OH stretch at 3000 cm<sup>-1</sup>).
- 2,6-Dibromo-3-fluorobenzaldehyde: Result of over-bromination (Check MS for M+2+2 pattern).

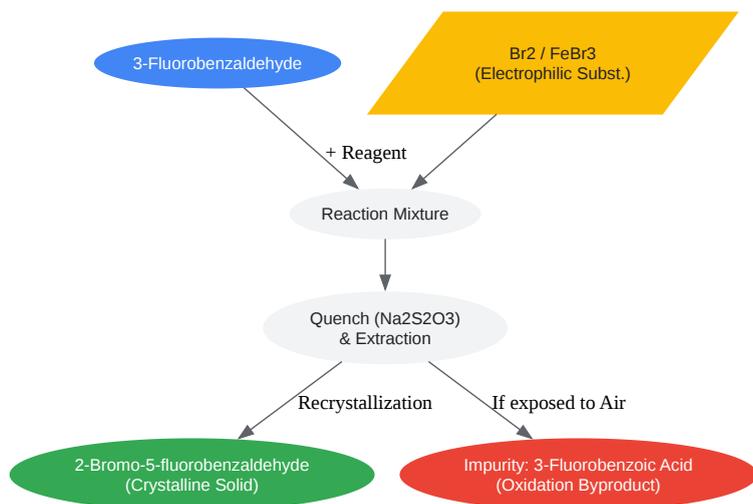


Fig 2. Synthetic workflow and critical impurity divergence.

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## Pharmaceutical Applications

**2-Bromo-5-fluorobenzaldehyde** is not an end-product but a high-value scaffold.

- Quinazolinone Synthesis:
  - Reacts with amidines or urea derivatives. The aldehyde condenses to form the ring, while the bromine allows for subsequent functionalization via Suzuki coupling to add biaryl diversity.
  - Target: EGFR inhibitors and anti-cancer agents.
- Indole Formation:

- Used in Hemetsberger indole synthesis or via condensation with nitro-compounds followed by reductive cyclization.
- Fluorescent Probes:
  - The fluorinated core provides unique photophysical properties when integrated into larger conjugated systems.

## Handling & Safety (GHS Classification)

Signal Word: DANGER

- H301/H311/H331: Toxic if swallowed, in contact with skin, or inhaled.[1]
- H315/H319: Causes skin and serious eye irritation.[1]
- H335: May cause respiratory irritation.[1]

Protocol:

- Always manipulate in a fume hood.
- Wear nitrile gloves and safety goggles.
- In case of contact, wash with copious amounts of water.
- Storage: Keep cold (2-8°C) and under inert atmosphere to prevent oxidation to the benzoic acid derivative.

## References

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2773321, **2-Bromo-5-fluorobenzaldehyde**. Retrieved from [Link][1]
- Tureski, R. E., & Tanski, J. M. (2013). Crystal structure of **2-bromo-5-fluorobenzaldehyde**. [2][3] Acta Crystallographica Section E: Structure Reports Online, 69(8), o1246. Retrieved from [Link]

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## Sources

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- [2. researchgate.net \[researchgate.net\]](#)
- [3. 2-Bromo-5-fluorobenzaldehyde - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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